molecular formula C32H25BrF39NO3 B12852399 Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta

Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta

Cat. No.: B12852399
M. Wt: 1292.4 g/mol
InChI Key: JPUQSVSVYGHXOU-MKDGSZCOSA-N
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Description

. This compound is notable for its unique chemical properties, which are influenced by the presence of multiple fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta typically involves the reaction of a tin precursor with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups. The reaction is carried out under controlled conditions to ensure the proper attachment of the fluorinated chains to the tin atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new tin compounds with different functional groups, while redox reactions can result in changes to the oxidation state of the tin center .

Scientific Research Applications

Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta has several scientific research applications:

Mechanism of Action

The mechanism of action of Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta involves its interaction with molecular targets through its fluorinated alkyl chains and tin center. These interactions can influence various pathways, depending on the specific application. For example, in catalysis, the tin center may facilitate certain chemical transformations .

Comparison with Similar Compounds

Properties

Molecular Formula

C32H25BrF39NO3

Molecular Weight

1292.4 g/mol

IUPAC Name

(3S,4R)-4-[bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)amino]-5-bromo-8,8,9,9,10,10,11,11,12,12,13,13,13-tridecafluoro-3-hydroxy-5-propan-2-yltridecanoic acid

InChI

InChI=1S/C32H25BrF39NO3/c1-10(2)14(33,3-4-15(34,35)18(40,41)21(46,47)24(52,53)27(58,59)30(64,65)66)13(11(74)9-12(75)76)73(7-5-16(36,37)19(42,43)22(48,49)25(54,55)28(60,61)31(67,68)69)8-6-17(38,39)20(44,45)23(50,51)26(56,57)29(62,63)32(70,71)72/h10-11,13,74H,3-9H2,1-2H3,(H,75,76)/t11-,13+,14?/m0/s1

InChI Key

JPUQSVSVYGHXOU-MKDGSZCOSA-N

Isomeric SMILES

CC(C)C(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)([C@@H]([C@H](CC(=O)O)O)N(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br

Canonical SMILES

CC(C)C(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(CC(=O)O)O)N(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br

Origin of Product

United States

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